molecular formula C₂₉H₄₄O₇ B110560 Digitoxigenin monodigitoxoside CAS No. 18404-43-8

Digitoxigenin monodigitoxoside

Cat. No. B110560
CAS RN: 18404-43-8
M. Wt: 504.7 g/mol
InChI Key: NQOMDNMTNVQXRR-WQLPVBBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Digitoxigenin monodigitoxoside is a cardiac glycoside that has been widely studied for its potential therapeutic applications. It is a natural compound found in plants such as Digitalis purpurea and has been synthesized for research purposes.

Scientific Research Applications

Kinetics and Metabolism

  • Digitoxigenin monodigitoxoside has been studied for its kinetics and metabolism. In subjects with renal insufficiency, it was found that digitoxigenin monodigitoxoside has kinetic properties that may offer clinical advantages (Graves et al., 1984).

  • The bis- and monodigitoxosides of digitoxigenin were studied in normal subjects. It was noted that the monodigitoxoside has a short half-life, indicating it might be unsuitable for clinical use, but the bisdigitoxoside could have therapeutic advantages (Graves et al., 1984).

  • In vitro studies on rat liver microsomes showed that the glucuronidation of digitoxigenin monodigitoxoside was significantly higher compared to digoxigenin monodigitoxoside, suggesting a role in digitalis toxicity protection (Castle, 1980).

  • The purification of digitoxigenin-monodigitoxoside UDP-glucuronosyltransferase from rat liver microsomes highlighted its specificity for the glucuronidation of digitoxigenin-monodigitoxoside, distinct from other compounds (von Meyerinck et al., 1985).

  • The substrate specificity of the digitoxigenin monodigitoxoside conjugating UDP-glucuronyltransferase in rat liver was investigated, confirming its specific conjugation activity (Schmoldt & Promies, 1982).

Synthesis and Chemical Applications

  • A stereoselective synthesis of digitoxin and digitoxigen mono- and bisdigitoxoside from digitoxigenin was developed, demonstrating a novel route for the preparation of these compounds (Zhou & O'Doherty, 2006).

Cardiac Applications

  • The cardioactivity of digitoxin metabolites, including the bis- and monodigitoxoside of digitoxigenin, was studied, indicating their significant inotropic effect in isolated atria (Mann & Peters, 1971).

Cancer Research

  • Digitoxigenin monodigitoxoside demonstrated anti-proliferative, anti-migratory, and anti-invasive effects in human lung cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Schneider et al., 2016).

Pharmacokinetics

  • A study on the bioavailability of the bis- and monodigitoxosides of digitoxigenin in humans showed significant differences in metabolism and systemic circulation entry between the two compounds (Fenster et al., 2004).

properties

CAS RN

18404-43-8

Product Name

Digitoxigenin monodigitoxoside

Molecular Formula

C₂₉H₄₄O₇

Molecular Weight

504.7 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O7/c1-16-26(32)23(30)14-25(35-16)36-19-6-9-27(2)18(13-19)4-5-22-21(27)7-10-28(3)20(8-11-29(22,28)33)17-12-24(31)34-15-17/h12,16,18-23,25-26,30,32-33H,4-11,13-15H2,1-3H3/t16-,18-,19+,20-,21+,22-,23+,25+,26-,27+,28-,29+/m1/s1

InChI Key

NQOMDNMTNVQXRR-WQLPVBBFSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O

melting_point

190-192°C

Other CAS RN

57361-72-5

physical_description

Solid

synonyms

3β-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxy-5β-card-20(22)-enolide;  Evatromonoside;  (3β,5β)-3-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide;  2,6-Dideoxy-β-D-ribo-hexopyranoside-digitoxigenin-3;  2,6-Dideoxy-β-D-ri

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Digitoxigenin monodigitoxoside
Reactant of Route 2
Digitoxigenin monodigitoxoside
Reactant of Route 3
Digitoxigenin monodigitoxoside
Reactant of Route 4
Digitoxigenin monodigitoxoside
Reactant of Route 5
Digitoxigenin monodigitoxoside
Reactant of Route 6
Digitoxigenin monodigitoxoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.